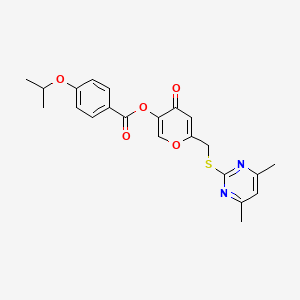
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate is a useful research compound. Its molecular formula is C22H22N2O5S and its molecular weight is 426.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrimidine moiety and a thioether linkage, suggest a variety of biological activities. This article explores the compound's synthesis, biological mechanisms, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H22N2O5S, with a molecular weight of approximately 426.5 g/mol. The compound features a pyran ring substituted with both pyrimidine and benzoate groups, which may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O5S |
| Molecular Weight | 426.5 g/mol |
| Structural Features | Pyrimidine, Pyran, Thioether linkage |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Pyrimidine Derivative : Starting from commercially available pyrimidines.
- Formation of Thioether Linkage : Achieved through substitution reactions.
- Cyclization to Form Pyran Ring : Involves specific reaction conditions to ensure proper formation.
- Esterification : Introducing the isopropoxybenzoate moiety through esterification reactions.
Biological Activity
Research indicates that this compound exhibits diverse biological activities:
Antimicrobial Properties
Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the pyrimidine and pyran systems may enhance its effectiveness against various pathogens.
Anticancer Activity
Preliminary research suggests potential anticancer activity, likely due to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may modulate enzyme activity or interact with cellular receptors, influencing signaling pathways critical for cell function.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of structurally related compounds against common bacterial strains. Results indicated that derivatives similar to this compound exhibited significant inhibition zones, suggesting potential as a therapeutic agent in treating infections .
- Anticancer Research : In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines, highlighting its potential as an anticancer drug candidate .
Propriétés
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-propan-2-yloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-13(2)28-17-7-5-16(6-8-17)21(26)29-20-11-27-18(10-19(20)25)12-30-22-23-14(3)9-15(4)24-22/h5-11,13H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFHYQAGMMYMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














